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molecular formula C14H18O4 B8355183 6-(3-Acetylphenoxy)hexanoic acid

6-(3-Acetylphenoxy)hexanoic acid

Cat. No. B8355183
M. Wt: 250.29 g/mol
InChI Key: IPUONVWWZWUDPX-UHFFFAOYSA-N
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Patent
US08895777B2

Procedure details

A round bottom flask equipped with a magnetic stirrer bar and a reflux condenser was charged with 5.0 g (36.7 mmol) of 3-hydroxyacetophenone, 8.18 g (36.7 mmol) of ethyl 6-bromohexanoate and 50 mL of ethanol. The clear reaction mixture was treated with potassium carbonate (6.03 g, 44.0 mmol) and heated to reflux. After stirring for 24 hr at reflux, the reaction mixture was cooled to 25° C., filtered through a Celite pad and concentrated. The residue was taken up in of ethanol and treated with 15 mL of 2N aqueous sodium hydroxide (30 mmol). The reaction mixture was stirred for 6 hr at 25° C., before the ethanol was stripped off. The residue was acidified with aqueous 1N hydrochloric acid. The resulting solid was isolated by filtration and purified by recrystallization from ethanol/water to yield an off-white solid, 7.57 g, mp 70-72° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=1)=[O:3].Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([O:19]CC)=[O:18].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+].Cl>C(O)C>[C:2]([C:4]1[CH:9]=[C:8]([CH:7]=[CH:6][CH:5]=1)[O:10][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18])(=[O:3])[CH3:1] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C=1C=CC=C(C1)O
Name
Quantity
8.18 g
Type
reactant
Smiles
BrCCCCCC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round bottom flask equipped with a magnetic stirrer bar and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
purified by recrystallization from ethanol/water
CUSTOM
Type
CUSTOM
Details
to yield an off-white solid, 7.57 g, mp 70-72° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)(=O)C=1C=C(OCCCCCC(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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